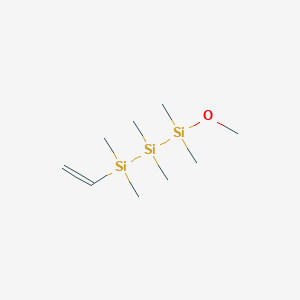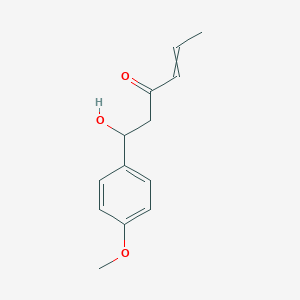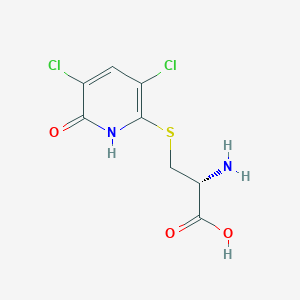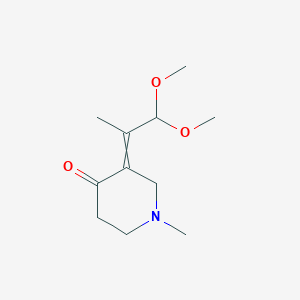
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is a unique organosilicon compound characterized by its trisilane backbone and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane can be synthesized through a series of reactions involving organosilicon precursors. One common method involves the hydrosilylation of vinylsilane derivatives with methoxy-substituted trisilane compounds under the influence of platinum catalysts. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 80°C and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; temperatures around 0°C to 25°C.
Reduction: Lithium aluminum hydride; temperatures around -10°C to 25°C.
Substitution: Sodium alkoxides; temperatures around 25°C to 50°C.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilane derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, facilitating catalytic processes. Additionally, its functional groups allow for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
- 1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane
- 1,1,2,2,3,3-Hexamethyltrisilane
Comparison: 1-Ethenyl-3-methoxy-1,1,2,2,3,3-hexamethyltrisilane is unique due to its ethenyl and methoxy functional groups, which provide distinct reactivity and applications compared to other trisilane derivatives. The presence of these groups enhances its utility in various chemical reactions and industrial applications, setting it apart from similar compounds.
Propiedades
Número CAS |
928257-87-8 |
|---|---|
Fórmula molecular |
C9H24OSi3 |
Peso molecular |
232.54 g/mol |
Nombre IUPAC |
ethenyl-[[methoxy(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-11(3,4)13(7,8)12(5,6)10-2/h9H,1H2,2-8H3 |
Clave InChI |
KQJVMVYQEUOTPR-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C)(C)[Si](C)(C)[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)


![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)

![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)
